Linotroban

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Linotroban is a small molecule drug known for its potent and selective antagonistic activity against thromboxane A2 receptors. It was initially developed for its antithrombotic properties, making it a candidate for treating cardiovascular diseases, particularly those involving thrombosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Linotroban involves several key steps. One of the primary methods includes the reaction of 2-bromothiophene with the monosodium salt of ethylene glycol to produce 2-(2-hydroxyethoxy)thiophene. This intermediate is then condensed with 3,4-dihydro-2H-pyran using p-toluenesulfonic acid in tetrahydrofuran (THF) as a solvent .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Linotroban primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve solvents like THF or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with modified functional groups .

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study thromboxane A2 receptor antagonism.

Biology: Investigated for its effects on platelet aggregation and adhesion, making it a valuable tool in cardiovascular research.

Medicine: Explored for its therapeutic potential in preventing thrombosis and other cardiovascular conditions.

Industry: Utilized in the development of new antithrombotic agents and as a reference compound in pharmaceutical research

Mécanisme D'action

Linotroban exerts its effects by selectively antagonizing thromboxane A2 receptors. This inhibition prevents thromboxane A2 from binding to its receptor, thereby reducing platelet aggregation and adhesion. The molecular targets involved include the thromboxane A2 receptor and associated signaling pathways .

Comparaison Avec Des Composés Similaires

Linotroban is unique due to its high selectivity and potency as a thromboxane A2 receptor antagonist. Similar compounds include:

Ifetroban: Another thromboxane receptor antagonist with similar antithrombotic properties.

Picotamide: Combines thromboxane receptor antagonism with thromboxane synthase inhibition.

Furegrelate: A selective thromboxane synthase inhibitor.

These compounds share similar therapeutic applications but differ in their mechanisms of action and selectivity profiles.

Activité Biologique

Linotroban, also known as HN11500, is a potent thromboxane receptor antagonist derived from Sulotroban. It has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases due to its role in inhibiting thromboxane A2 (TxA2), a significant mediator in platelet aggregation and vasoconstriction.

This compound functions primarily as a selective antagonist of the thromboxane A2 receptor (TP). By blocking this receptor, this compound inhibits the actions of TxA2, which include promoting platelet aggregation and vasoconstriction. This mechanism is crucial in managing conditions related to thrombosis and vascular tone regulation.

Antithrombotic Effects

Research indicates that this compound exhibits significant antithrombotic properties. In a study comparing the effects of this compound with other antithrombotic agents like clopidogrel and aspirin, it was shown that this compound effectively reduced collagen-induced thrombus formation under varying shear conditions. Specifically, while ADP (adenosine diphosphate) was found to promote platelet aggregation independently of shear conditions, TxA2's influence was pronounced only under high shear rates .

Clinical Applications

- Cardiovascular Diseases : Due to its antithrombotic activity, this compound is being investigated for its potential use in treating cardiovascular diseases where thrombus formation is a critical concern.

- Preventive Therapy : Its ability to inhibit TxA2 may make it suitable for preventive therapy in patients at risk of thrombotic events.

Case Studies and Clinical Trials

Several studies have explored the efficacy and safety of this compound:

- Study on Thrombus Formation : A clinical trial demonstrated that this compound significantly inhibited thrombus formation in an ex vivo model under controlled shear conditions. The results highlighted its effectiveness compared to traditional therapies like aspirin, especially in scenarios mimicking high arterial shear .

- Comparative Analysis : In a comparative study, this compound was evaluated alongside other antithrombotic agents. It was found to provide similar or superior outcomes in preventing thrombus formation without the gastrointestinal side effects commonly associated with aspirin .

Summary of Findings

| Study Focus | Key Findings | |

|---|---|---|

| Thrombus Formation | Significant inhibition by this compound under high shear | Effective antithrombotic agent |

| Comparative Efficacy | Similar outcomes to aspirin without severe side effects | Potential alternative for prevention |

Propriétés

Numéro CAS |

120824-08-0 |

|---|---|

Formule moléculaire |

C14H15NO5S2 |

Poids moléculaire |

341.4 g/mol |

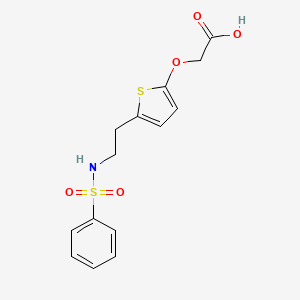

Nom IUPAC |

2-[5-[2-(benzenesulfonamido)ethyl]thiophen-2-yl]oxyacetic acid |

InChI |

InChI=1S/C14H15NO5S2/c16-13(17)10-20-14-7-6-11(21-14)8-9-15-22(18,19)12-4-2-1-3-5-12/h1-7,15H,8-10H2,(H,16,17) |

Clé InChI |

ISSKMEQROMFEHL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)OCC(=O)O |

SMILES canonique |

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)OCC(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

141443-73-4 120824-08-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

HN 11550 HN-11550 linotroban |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.